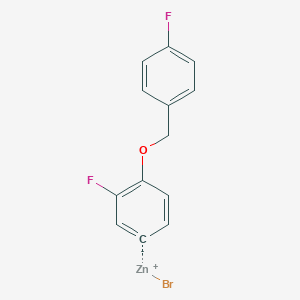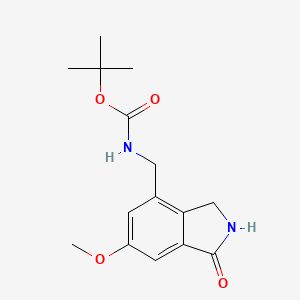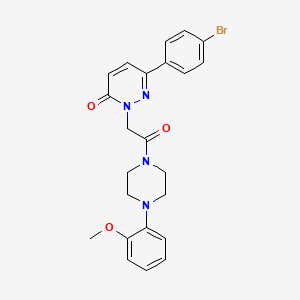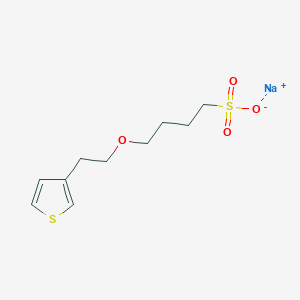![molecular formula C9H16O B14884824 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol is an organic compound with the molecular formula C9H16O. It is a bicyclic alcohol, which means it contains two fused rings in its structure. This compound is also known as norbornyl ethanol due to its norbornane backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol typically involves the reduction of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one.
Reduction: 2-(Bicyclo[2.2.1]heptan-1-yl)ethane.
Substitution: 2-(Bicyclo[2.2.1]heptan-1-yl)ethyl chloride or bromide.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its bicyclic structure provides rigidity, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol:
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[2.2.1]heptane: This is the parent hydrocarbon of the norbornane family.
Uniqueness
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol is unique due to its specific hydroxyl group position, which imparts distinct chemical properties and reactivity compared to its analogs. Its structure allows for specific interactions in chemical and biological systems, making it valuable in various applications.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-(1-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C9H16O/c10-6-5-9-3-1-8(7-9)2-4-9/h8,10H,1-7H2 |
InChI Key |
JCXURIRFVUOSAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


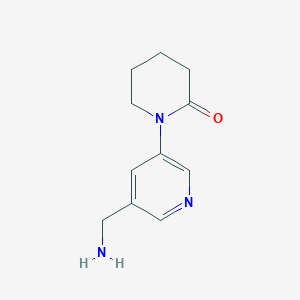

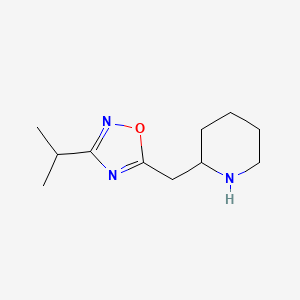

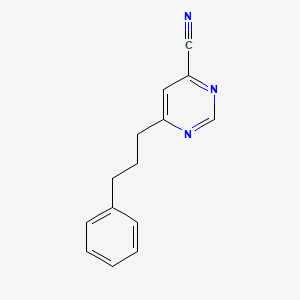
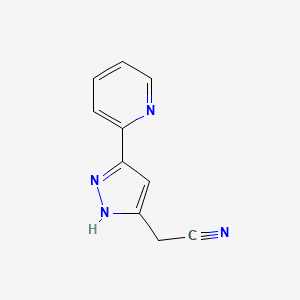
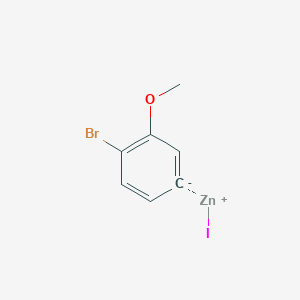
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)

